molecular formula C15H8O4 B1204600 Morindaparvin A CAS No. 41621-32-3

Morindaparvin A

Cat. No. B1204600
CAS RN: 41621-32-3
M. Wt: 252.22 g/mol
InChI Key: YBXYYSSRAZPEGN-UHFFFAOYSA-N
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Description

Morindaparvin A is an anthraquinone.

Scientific Research Applications

Cytotoxic Properties in Leukemia Treatment

Morindaparvin A, isolated from Morinda parvifolia, has demonstrated significant cytotoxic properties, particularly in the context of leukemia treatment. Studies have identified morindaparvin A as a potent antileukemic compound due to its ability to induce cytotoxicity in cancer cells (Chang & Lee, 1984).

Anticancer Effects

Research on Morinda parvifolia, the source of morindaparvin A, has led to the discovery of various compounds, including morindaparvins C-G, that exhibit moderate cytotoxic effects against human cancer cell lines by up-regulating p53 transcriptional activity. This suggests potential applications of morindaparvin A in cancer therapy (Kang et al., 2016).

Enhancing p53 mRNA Expression

Morindaparvin A has been studied for its impact on p53 mRNA expression. The research indicates that compounds derived from Morinda parvifolia, including morindaparvin A, significantly enhance p53 mRNA expression in A2780 cells, hinting at its potential in regulating cancer cell growth and apoptosis (Su et al., 2018).

Hepatoprotective Activity

Morindaparvin A-related compounds have demonstrated hepatoprotective activities. They have shown efficacy in reducing levels of liver enzymes in animal models of hepatitis, suggesting a potential therapeutic application in liver protection and treatment of liver diseases (Su et al., 2019).

properties

CAS RN

41621-32-3

Product Name

Morindaparvin A

Molecular Formula

C15H8O4

Molecular Weight

252.22 g/mol

IUPAC Name

naphtho[2,3-g][1,3]benzodioxole-6,11-dione

InChI

InChI=1S/C15H8O4/c16-13-8-3-1-2-4-9(8)14(17)12-10(13)5-6-11-15(12)19-7-18-11/h1-6H,7H2

InChI Key

YBXYYSSRAZPEGN-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1OC2=C(O1)C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Other CAS RN

41621-32-3

synonyms

morindaparvin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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